Aklavinone

Description

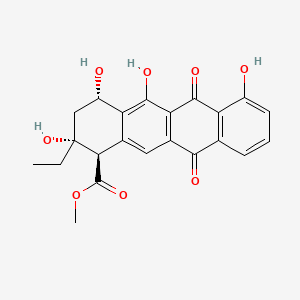

Structure

3D Structure

Properties

CAS No. |

16234-96-1 |

|---|---|

Molecular Formula |

C22H20O8 |

Molecular Weight |

412.4 g/mol |

IUPAC Name |

methyl (1R,2R,4S)-2-ethyl-2,4,5,7-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |

InChI |

InChI=1S/C22H20O8/c1-3-22(29)8-13(24)15-10(17(22)21(28)30-2)7-11-16(20(15)27)19(26)14-9(18(11)25)5-4-6-12(14)23/h4-7,13,17,23-24,27,29H,3,8H2,1-2H3/t13-,17-,22+/m0/s1 |

InChI Key |

RACGRCLGVYXIAO-YOKWENHESA-N |

SMILES |

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O)O |

Isomeric SMILES |

CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O)O |

Canonical SMILES |

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Aklavinone; NSC 114780; NSC-114780; NSC114780 |

Origin of Product |

United States |

Foundational & Exploratory

The Aklavinone Biosynthesis Pathway in Streptomyces: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aklavinone is the aglycone core of the potent anthracycline antibiotic aclacinomycin, a secondary metabolite produced by various Streptomyces species, most notably Streptomyces galilaeus. As a crucial precursor to a class of clinically important anticancer agents, the elucidation of its biosynthetic pathway has been a significant focus of research. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the genetic and enzymatic machinery, key chemical transformations, and regulatory aspects. Furthermore, it presents a compilation of quantitative data, detailed experimental protocols for pathway investigation, and visual diagrams of the core processes to serve as a resource for researchers in natural product biosynthesis, metabolic engineering, and pharmaceutical development.

The this compound Biosynthetic Gene Cluster

The genetic blueprint for this compound production in Streptomyces galilaeus is encoded within a dedicated biosynthetic gene cluster (BGC). This cluster houses the genes for the type II polyketide synthase (PKS) responsible for assembling the polyketide backbone, as well as the enzymes that tailor this backbone into the final tetracyclic structure of this compound. The complete nucleotide sequence of the this compound-aclacinomycin biosynthetic gene cluster of S. galilaeus is available under GenBank accession number AB008466.[1]

The core of the BGC contains the minimal PKS genes, which work in an iterative fashion to construct the polyketide chain from a starter unit and extender units. Surrounding these are genes encoding a suite of tailoring enzymes, including ketoreductases, cyclases, aromatases, and oxygenases, that catalyze the intricate steps of cyclization, aromatization, and other modifications.

The Biosynthetic Pathway: From Precursors to this compound

The biosynthesis of this compound commences with the condensation of a propionyl-CoA starter unit with nine molecules of malonyl-CoA as extender units, a process catalyzed by the minimal polyketide synthase (PKS) complex.[2] This iterative process results in a 21-carbon polyketide chain that undergoes a series of enzymatic modifications to yield the characteristic tetracyclic anthracyclinone structure.

Core Polyketide Synthesis

The minimal PKS, a type II PKS, is a multi-enzyme complex comprising three essential protein subunits encoded by the following genes:

-

Ketosynthase α (KSα) and Ketosynthase β (KSβ)/Chain Length Factor (CLF) : Encoded by aknB (KSα) and aknC (KSβ/CLF), these enzymes catalyze the decarboxylative condensation of malonyl-CoA with the growing polyketide chain. The CLF is crucial for determining the final length of the polyketide backbone.[2]

-

Acyl Carrier Protein (ACP) : Encoded by aknD, the ACP acts as a shuttle, tethering the growing polyketide chain via a phosphopantetheinyl arm and presenting it to the various catalytic domains of the PKS.[2]

Post-PKS Tailoring Modifications

Following the synthesis of the nascent polyketide chain, a series of tailoring enzymes meticulously craft the final this compound structure. These enzymes and their proposed functions are summarized below:

-

Ketoreductase (KR) : The aknA gene product is a ketoreductase responsible for the stereospecific reduction of a keto group on the polyketide chain.[3][4] This reduction is a critical step in directing the subsequent cyclization events. The predicted AknA protein has a molecular mass of approximately 27.2 kDa and contains a conserved oxidoreductase motif.[3]

-

Aromatase (ARO) and Cyclases (CYC) : The aknE2 gene product is an aromatase/cyclase that catalyzes the regiospecific cyclization and aromatization of the polyketide chain to form the tetracyclic ring system of this compound.[2]

-

Oxygenase : The aknX gene encodes an anthrone oxygenase that is involved in the formation of aklanonic acid from its anthrone precursor, a key step in the biosynthesis.[1][5]

The proposed biosynthetic pathway is a complex interplay of these enzymatic activities, leading from simple building blocks to the intricate architecture of this compound.

Quantitative Data

While comprehensive kinetic data for all enzymes in the this compound pathway from S. galilaeus is not extensively available in the public domain, some quantitative information has been reported, providing insights into the efficiency of certain steps and the overall productivity of the pathway.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Gene | Organism | Substrate | Km | kcat | Reference |

| This compound-11-hydroxylase (RdmE) | rdmE | Streptomyces purpurascens | This compound | 10 µM | - | [6] |

| This compound-11-hydroxylase (RdmE) | rdmE | Streptomyces purpurascens | NADPH | 2 mM | - | [6] |

Note: this compound-11-hydroxylase is an enzyme that acts on this compound, converting it to ε-rhodomycinone. While not part of the core this compound biosynthesis, its kinetics provide an example of the characterization of an anthracycline-modifying enzyme.

Table 2: this compound Production Titer

| Strain | Genetic Background | Titer | Reference |

| Recombinant Streptomyces | Engineered strain with optimized promoters and enzymes | 15–20 mg/L | [2] |

Experimental Protocols

Gene Knockout in Streptomyces galilaeus via CRISPR-Cas9

This protocol outlines a general workflow for creating a targeted gene deletion in S. galilaeus to investigate the function of a specific gene in the this compound biosynthetic pathway.

4.1.1. Materials

-

S. galilaeus wild-type strain

-

E. coli strain for plasmid construction (e.g., DH5α)

-

E. coli strain for conjugation (e.g., ET12567/pUZ8002)

-

CRISPR-Cas9 vector for Streptomyces (e.g., pCRISPomyces-2)

-

Oligonucleotides for guide RNA (gRNA) construction and homology arms

-

Appropriate antibiotics for selection

-

Standard molecular biology reagents and equipment

4.1.2. Methodology

-

Design and Construction of the CRISPR-Cas9 Plasmid:

-

Design a specific 20-bp gRNA sequence targeting the gene of interest within the this compound BGC. Ensure the target sequence is followed by a protospacer adjacent motif (PAM).

-

Design and synthesize oligonucleotides encoding the gRNA.

-

Anneal the gRNA oligonucleotides and clone them into the CRISPR-Cas9 vector.

-

Design and amplify ~1-2 kb homology arms flanking the target gene from S. galilaeus genomic DNA.

-

Clone the homology arms into the gRNA-containing CRISPR-Cas9 vector to serve as a repair template for homologous recombination.

-

-

Transformation into E. coli :

-

Transform the final CRISPR-Cas9 construct into a suitable E. coli cloning strain and verify the plasmid integrity by restriction digestion and sequencing.

-

Transform the verified plasmid into the methylation-deficient E. coli conjugation strain.

-

-

Intergeneric Conjugation:

-

Grow cultures of the E. coli donor strain and S. galilaeus recipient strain.

-

Mix the donor and recipient cultures and plate them on a suitable medium for conjugation.

-

After incubation, overlay the plates with antibiotics to select for S. galilaeus exconjugants that have received the CRISPR-Cas9 plasmid.

-

-

Identification of Gene Deletion Mutants:

-

Isolate individual exconjugant colonies and grow them on non-selective media to allow for the loss of the temperature-sensitive CRISPR-Cas9 plasmid.

-

Screen for colonies that have lost the plasmid by replica plating onto antibiotic-containing and antibiotic-free media.

-

Perform colony PCR on the plasmid-cured colonies using primers flanking the target gene to identify mutants with the desired deletion.

-

Confirm the gene deletion by Sanger sequencing of the PCR product.

-

-

Phenotypic Analysis:

-

Cultivate the confirmed gene knockout mutant and the wild-type strain under this compound-producing conditions.

-

Extract the secondary metabolites and analyze them by HPLC or LC-MS to determine the effect of the gene deletion on this compound biosynthesis.

-

Heterologous Expression and Purification of AknX Anthrone Oxygenase

This protocol describes the expression of the aknX gene in E. coli and the subsequent purification of the recombinant AknX protein.[1]

4.2.1. Materials

-

E. coli expression host (e.g., BL21(DE3)pLysE)

-

Expression vector (e.g., pET vector) containing the aknX gene, optionally with an N-terminal His-tag

-

LB medium and appropriate antibiotics

-

Isopropyl-β-D-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

-

Ni-NTA affinity chromatography column

-

Anion-exchange chromatography column

-

SDS-PAGE reagents and equipment

4.2.2. Methodology

-

Gene Cloning and Expression:

-

Clone the aknX coding sequence into an E. coli expression vector. Codon optimization of the N-terminal region may be necessary for efficient expression.[1]

-

Transform the expression plasmid into the E. coli expression host.

-

Grow a culture of the transformed E. coli at 37°C to an OD600 of 0.4-0.6.

-

Induce protein expression by adding IPTG to a final concentration of 1 mM and continue to incubate for 3-4 hours.

-

Harvest the cells by centrifugation.

-

-

Cell Lysis and Protein Purification:

-

Resuspend the cell pellet in lysis buffer and lyse the cells by sonication.

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration).

-

Elute the His-tagged AknX protein with elution buffer (lysis buffer with a high concentration of imidazole).

-

For further purification, subject the eluted fractions to anion-exchange chromatography.

-

-

Purity Analysis:

-

Analyze the purified protein fractions by SDS-PAGE to assess purity and confirm the molecular weight.

-

HPLC Analysis of this compound and Biosynthetic Intermediates

This protocol provides a general framework for the analysis of this compound and its precursors from Streptomyces culture extracts.

4.3.1. Materials

-

Streptomyces culture broth

-

Organic solvent for extraction (e.g., ethyl acetate)

-

HPLC system with a UV-Vis or PDA detector

-

Reversed-phase C18 column

-

Mobile phase solvents (e.g., acetonitrile, water, formic acid)

-

This compound standard (if available)

4.3.2. Methodology

-

Sample Preparation:

-

Acidify the Streptomyces culture broth to pH ~3.

-

Extract the metabolites from the broth with an equal volume of ethyl acetate.

-

Evaporate the organic solvent to dryness under reduced pressure.

-

Resuspend the dried extract in a suitable solvent (e.g., methanol) for HPLC analysis.

-

-

HPLC Analysis:

-

Inject the sample onto a reversed-phase C18 column.

-

Elute the compounds using a gradient of acetonitrile and water (both containing 0.1% formic acid). A typical gradient might be from 10% to 90% acetonitrile over 30 minutes.

-

Monitor the elution profile at a suitable wavelength (e.g., 254 nm and 430 nm for anthracyclines).

-

Identify this compound by comparing the retention time and UV-Vis spectrum with an authentic standard.

-

For the identification of biosynthetic intermediates, comparison with known standards or further analysis by LC-MS/MS is required.

-

Mandatory Visualizations

Caption: A simplified diagram of the this compound biosynthesis pathway.

Caption: Organization of key genes in the this compound biosynthetic cluster.

Caption: A logical workflow for gene knockout in Streptomyces galilaeus.

Conclusion

The biosynthesis of this compound in Streptomyces is a paradigm of type II polyketide synthesis, involving a sophisticated interplay of a minimal PKS and a series of tailoring enzymes. Understanding this pathway at a molecular level is paramount for the rational design of novel anthracycline analogs with improved therapeutic properties. This technical guide has provided a detailed overview of the this compound biosynthetic pathway, from the genetic organization to the enzymatic reactions and experimental methodologies for its study. The presented data and protocols are intended to serve as a valuable resource for researchers aiming to further unravel the complexities of this fascinating pathway and to harness its potential for the development of new and improved anticancer drugs.

References

- 1. Expression, Purification, and Characterization of AknX Anthrone Oxygenase, Which Is Involved in this compound Biosynthesis in Streptomyces galilaeus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rethinking Biosynthesis of Aclacinomycin A | MDPI [mdpi.com]

- 3. Nucleotide sequence of the aknA region of the this compound biosynthetic gene cluster of Streptomyces galilaeus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nucleotide sequence of the aknA region of the this compound biosynthetic gene cluster of Streptomyces galilaeus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Expression, purification, and characterization of AknX anthrone oxygenase, which is involved in this compound biosynthesis in Streptomyces galilaeus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of this compound-11-hydroxylase from Streptomyces purpurascens - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Mechanism of Action of Aklavinone as a DNA Intercalator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aklavinone, a key aglycone of the anthracycline family of antibiotics, exerts its potent antineoplastic activity primarily through its interaction with DNA. This technical guide provides a comprehensive overview of the core mechanism of action of this compound as a DNA intercalator. It delves into the biophysical and biochemical aspects of its interaction with the DNA double helix, its inhibitory effects on essential nuclear enzymes, and its influence on cellular signaling pathways. This document is intended to serve as a detailed resource, incorporating quantitative data, in-depth experimental protocols, and visual representations of the key molecular processes to facilitate a deeper understanding for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a tetracyclic aromatic molecule and a member of the anthracycline class of compounds, which are widely recognized for their use in cancer chemotherapy.[1] Its planar structure is a key feature that enables it to function as a DNA intercalator, inserting itself between the base pairs of the DNA double helix.[1] This physical obstruction of the DNA structure leads to a cascade of cellular events, including the inhibition of DNA replication and transcription, ultimately triggering programmed cell death. Furthermore, this compound is known to be a dual inhibitor of topoisomerase I and II, enzymes critical for managing DNA topology during various cellular processes. This multifaceted mechanism of action underscores its efficacy as an anticancer agent.

The Core Mechanism: DNA Intercalation

The primary mechanism of this compound's cytotoxic effect is its ability to intercalate into the DNA double helix. This process is driven by non-covalent interactions, including van der Waals forces and hydrogen bonding, between the planar aromatic rings of this compound and the DNA base pairs.

Structural Consequences of Intercalation

The insertion of this compound into the DNA helix induces significant structural distortions:

-

Unwinding of the DNA Helix: To accommodate the intercalating molecule, the DNA helix must unwind, leading to a decrease in its helical twist.

-

Increase in DNA Length: The insertion of this compound between base pairs increases the distance between them, resulting in an overall lengthening of the DNA molecule.

-

Alteration of DNA Conformation: The intercalation can cause local changes in DNA conformation, potentially affecting the binding of proteins that recognize specific DNA structures.

These structural alterations have profound implications for cellular processes that rely on the integrity of the DNA template, such as replication and transcription.

Quantitative Analysis of this compound-DNA Binding

| Parameter | Description | Typical Range for Anthracyclines |

| Binding Constant (Ka) | A measure of the equilibrium between the bound and unbound states. Higher Ka indicates stronger binding. | 105 - 107 M-1 |

| Dissociation Constant (Kd) | The inverse of the binding constant (Kd = 1/Ka). Lower Kd indicates stronger binding. | 10-7 - 10-5 M |

| Enthalpy Change (ΔH) | The heat change associated with the binding process. A negative value indicates an exothermic and often favorable interaction. | Varies |

| Entropy Change (ΔS) | The change in disorder of the system upon binding. Can be positive or negative depending on factors like solvent rearrangement. | Varies |

| Gibbs Free Energy (ΔG) | The overall energy change of the binding process, determining its spontaneity (ΔG = ΔH - TΔS). A negative value indicates a spontaneous interaction. | Varies |

Note: The specific values for this compound may vary depending on experimental conditions such as buffer composition, ionic strength, and temperature.

Inhibition of Topoisomerases

Beyond its role as a simple DNA intercalator, this compound also functions as a dual inhibitor of topoisomerase I and topoisomerase II. These enzymes are crucial for resolving topological problems in DNA that arise during replication, transcription, and recombination.

-

Topoisomerase I: This enzyme creates transient single-strand breaks in DNA to relieve supercoiling. This compound can interfere with this process, although the precise mechanism and inhibitory concentration (IC50) are not as well-characterized as for other anthracyclines.

-

Topoisomerase II: This enzyme introduces transient double-strand breaks to decatenate and unknot DNA. This compound inhibits the catalytic activity of topoisomerase II, preventing the enzyme from resolving tangled DNA, which is particularly detrimental during cell division.[4]

| Enzyme | This compound's Effect | IC50 |

| Topoisomerase I | Inhibition of catalytic activity | Data not consistently available |

| Topoisomerase II | Inhibition of decatenation activity | Varies depending on assay conditions |

Impact on Cellular Signaling

While direct intercalation and topoisomerase inhibition are the primary mechanisms, the downstream consequences of this compound-induced DNA damage can trigger various cellular signaling pathways. While the specific signaling cascades directly modulated by this compound are still an area of active research, related compounds have been shown to influence pathways involved in cell survival and apoptosis, such as the PI3K/AKT pathway. It has been proposed that DNA damage can lead to the activation of stress-response pathways that may intersect with survival signaling. For instance, the activation of SIRT1, a deacetylase involved in cellular stress responses, has been linked to the modulation of the PI3K/AKT pathway in other contexts.[5][6][7] Further investigation is required to elucidate the precise role of this compound in regulating these pathways.

Experimental Workflows and Signaling Pathways

Caption: A generalized workflow for investigating the interaction of this compound with DNA.

References

- 1. Structure of this compound, a DNA binding anthracycline antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enthalpy-entropy compensations in drug-DNA binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thermodynamic Factors That Drive Sequence-Specific DNA Binding of Designed, Synthetic Minor Groove Binding Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. profoldin.com [profoldin.com]

- 5. Upregulation of SIRT1 by Evodiamine activates PI3K/AKT pathway and blocks intervertebral disc degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Upregulation of SIRT1 by Evodiamine activates PI3K/AKT pathway and blocks intervertebral disc degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of Akt signaling by Sirtuins: Its implication in cardiac hypertrophy and aging - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Isolation of Aklavinone from Natural Sources

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, biosynthesis, and isolation of aklavinone, a key aglycone precursor to the anthracycline antibiotic aclacinomycin A. This document details the scientific journey from its initial identification in Streptomyces species to the methodologies for its extraction and purification, offering valuable insights for researchers in natural product chemistry, metabolic engineering, and pharmaceutical development.

Discovery and Natural Sources

This compound was discovered as the aglycone core of the potent antitumor antibiotic, aclacinomycin A.[1] Aclacinomycin A and its analogues were first isolated in 1975 from the fermentation broth of Streptomyces galilaeus strain MA144-M1.[1][2] This discovery was a significant milestone in the field of oncology, as aclacinomycin A demonstrated marked inhibitory effects on L1210 leukemia in mice.[2]

The primary natural source of this compound is various species of the bacterial genus Streptomyces, with Streptomyces galilaeus being the most notable producer.[1][3] Mutant strains of S. galilaeus, such as the 3AR-33 strain, have been developed to specifically accumulate and produce this compound.[3]

Biosynthesis of this compound

The biosynthesis of this compound in Streptomyces galilaeus is a well-characterized process involving a type II polyketide synthase (PKS) system.[1][4] The genetic blueprint for this pathway is encoded within a dedicated biosynthetic gene cluster.[1][4][5]

The process begins with one molecule of propionyl-CoA as a starter unit and nine molecules of malonyl-CoA as extender units. The type II PKS catalyzes the iterative Claisen condensation to form a 21-carbon polyketide chain.[1] This chain then undergoes a series of cyclization and oxidation reactions to yield the tetracyclic aromatic structure of this compound.[1][5]

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth of Streptomyces galilaeus involves a multi-step process of extraction and chromatographic purification. The following is a generalized protocol based on methods used for the extraction of aclacinomycins and other secondary metabolites from Streptomyces.[1][2][6][7][8]

Experimental Protocols

3.1.1. Fermentation of Streptomyces galilaeus

A suitable strain of Streptomyces galilaeus (e.g., an this compound-accumulating mutant) is cultured in a production medium. A typical fermentation is carried out in a stirred-tank fermentor under controlled conditions of temperature, pH, and aeration to maximize the production of this compound.[2]

3.1.2. Extraction of this compound

-

Separation of Mycelium and Broth : The fermentation broth is harvested, and the mycelial mass is separated from the culture filtrate by centrifugation or filtration.[2][8]

-

Solvent Extraction :

-

The culture filtrate is extracted with an equal volume of a water-immiscible organic solvent such as ethyl acetate or toluene.[2]

-

The mycelial cake is extracted separately with a polar organic solvent like acetone. The acetone extract is then concentrated, and the resulting aqueous residue is extracted with ethyl acetate.[2]

-

-

Concentration : The organic extracts are combined and concentrated under reduced pressure to yield a crude extract containing this compound and other metabolites.[8]

3.1.3. Purification of this compound by Column Chromatography

The crude extract is subjected to column chromatography for purification. Silicic acid chromatography has been successfully used for the separation of aclacinomycins and can be adapted for this compound purification.[1]

-

Column Preparation : A glass column is packed with silica gel as the stationary phase, equilibrated with a non-polar solvent.

-

Sample Loading and Elution : The crude extract is dissolved in a minimal amount of a suitable solvent and loaded onto the column. Elution is performed using a gradient of solvents with increasing polarity (e.g., a mixture of chloroform and methanol), to separate the components based on their affinity for the stationary phase.

-

Fraction Collection and Analysis : Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.

-

Final Purification : Fractions containing this compound are pooled, and the solvent is evaporated to yield the purified compound. Further purification can be achieved by recrystallization or preparative HPLC if necessary.

Data Presentation

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₂H₂₀O₈ |

| Molecular Weight | 412.4 g/mol |

| Appearance | Yellow crystalline powder |

| Core Structure | Tetracyclic anthraquinone |

Production Yield

Characterization of this compound

The structural elucidation and confirmation of purified this compound are typically performed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are crucial for determining the chemical structure of this compound, providing detailed information about the arrangement of protons and carbon atoms in the molecule.

-

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. Fragmentation patterns observed in the mass spectrum can provide further structural information.

While a complete, publicly available dataset of the NMR and MS data for this compound is not provided in the searched literature, these standard analytical techniques are essential for its characterization.

This technical guide provides a foundational understanding of the discovery and isolation of this compound. For researchers and professionals in drug development, this information serves as a starting point for further investigation into the production and derivatization of this important anthracycline precursor.

References

- 1. mdpi.com [mdpi.com]

- 2. scispace.com [scispace.com]

- 3. Cloning of this compound biosynthesis genes from Streptomyces galilaeus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Expression, Purification, and Characterization of AknX Anthrone Oxygenase, Which Is Involved in this compound Biosynthesis in Streptomyces galilaeus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. banglajol.info [banglajol.info]

- 7. researchgate.net [researchgate.net]

- 8. Isolation, identification and characterization of Streptomyces metabolites as a potential bioherbicide - PMC [pmc.ncbi.nlm.nih.gov]

Aklavinone: The Aglycone Cornerstone in Aclacinomycin Biosynthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Aclacinomycin A (ACM-A), a potent anthracycline antibiotic used in cancer chemotherapy, originates from a complex biosynthetic pathway in various Streptomyces species, most notably Streptomyces galilaeus. Central to its formation is the tetracyclic aglycone, aklavinone. This technical guide provides a comprehensive overview of the biosynthesis of aclacinomycin with a core focus on this compound as the crucial precursor. It details the enzymatic transformations, presents quantitative data on enzyme kinetics and production yields, outlines key experimental protocols, and visualizes the intricate molecular pathways.

The Biosynthetic Pathway: From Polyketide Assembly to Aclacinomycin A

The journey from simple metabolic building blocks to the complex structure of aclacinomycin A is a multi-step enzymatic cascade. The formation of the this compound backbone is accomplished by a type II polyketide synthase (PKS) system, followed by a series of tailoring reactions including glycosylation and oxidation.

This compound Synthesis: The Polyketide Backbone

The biosynthesis of this compound begins with the assembly of a 21-carbon polyketide chain from one molecule of propionyl-CoA as a starter unit and nine molecules of malonyl-CoA as extender units.[1][2] This process is catalyzed by a minimal PKS complex comprising a ketosynthase (KSα), a chain length factor (KSβ), and an acyl carrier protein (ACP).[3][4] Subsequent cyclization and aromatization reactions, catalyzed by enzymes such as cyclases and aromatases, lead to the formation of the characteristic tetracyclic ring structure of this compound.[2] A final reduction step converts the 7-oxo group of the precursor aklaviketone to a hydroxyl group, yielding this compound.[2]

Glycosylation of this compound: Building the Trisaccharide Chain

The biological activity of aclacinomycin A is significantly influenced by its trisaccharide moiety, which is attached to the this compound core at the C7-OH position.[5] This glycosylation process occurs in a stepwise manner, initiated by the transfer of a rhodosamine sugar, followed by the addition of two more deoxy sugars.

The key enzymes involved in this critical stage are glycosyltransferases (GTs), specifically AknS and AknK.

-

Step 1: Attachment of the first sugar. The glycosyltransferase AknS, in conjunction with its activating protein AknT, catalyzes the transfer of L-rhodosamine from its TDP-activated form to this compound, forming rhodosaminyl-aklavinone.[1][3][6] The presence of AknT is crucial for the efficient functioning of AknS.[1][3]

-

Step 2: Addition of the second sugar. The enzyme AknK then acts as an L-2-deoxyfucosyltransferase, adding a 2-deoxyfucose moiety to rhodosaminyl-aklavinone to generate the disaccharide-containing intermediate.[5]

-

Step 3: Completion of the trisaccharide chain. A third glycosyltransferase attaches the final sugar, L-cinerulose, to complete the trisaccharide chain.

Final Tailoring: Oxidation

The terminal cinerulose residue of the trisaccharide chain undergoes a final modification by the oxidoreductase AknOx. This enzyme catalyzes a four-electron oxidation, converting the rhodinose precursor to L-aculose on the terminal sugar, a crucial step for the biological activity of aclacinomycin A.[2]

Quantitative Data

The efficiency of the aclacinomycin biosynthetic pathway is governed by the kinetic properties of its enzymes and the overall production yields.

Enzyme Kinetics

The catalytic efficiencies of the key glycosyltransferases, AknS and AknK, have been a subject of study. The activating protein AknT has been shown to dramatically enhance the activity of AknS.

| Enzyme | Substrate(s) | Effector | Kinetic Parameter | Value | Reference(s) |

| AknS | This compound, TDP-L-2-deoxyfucose | - | kcat | Low activity | [1] |

| AknS/AknT | This compound, TDP-L-2-deoxyfucose | AknT | kcat | 0.22 min⁻¹ (40-fold increase) | [1] |

| AknS/AknT | This compound, TDP-L-rhodosamine | AknT | kcat | 200-fold acceleration | [3][6] |

Table 1: Kinetic data for the glycosyltransferase AknS.

Production Yields

The production of aclacinomycin A from Streptomyces fermentation has been a target for optimization. While specific step-by-step conversion yields from this compound are not extensively reported, overall production titers have been documented. A mutant strain of Streptomyces galilaeus, OBB-731, has been developed for the selective and high-yield production of aclacinomycins A and B.[7] Recombinant Streptomyces strains engineered for optimized precursor supply have been shown to produce 15–20 mg/L of this compound.[2]

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the biosynthesis of aclacinomycin from this compound.

Heterologous Expression and Purification of Biosynthetic Enzymes

Objective: To produce and purify the key enzymes (e.g., AknS, AknT, AknK) for in vitro characterization.

Protocol:

-

Gene Cloning: Amplify the genes encoding the target enzymes (e.g., aknS, aknT, aknK) from the genomic DNA of Streptomyces galilaeus.

-

Vector Construction: Clone the amplified genes into a suitable expression vector, such as pET vectors for E. coli expression, often with an affinity tag (e.g., His-tag) for purification.[8][9]

-

Heterologous Expression: Transform the expression vector into a suitable host strain, typically E. coli BL21(DE3). Induce protein expression with IPTG at a suitable temperature (e.g., 16-25°C) to enhance soluble protein production.[9][10]

-

Cell Lysis: Harvest the cells and resuspend them in a lysis buffer. Lyse the cells using sonication or a French press.

-

Protein Purification:

-

Affinity Chromatography: Purify the tagged proteins using an appropriate affinity resin (e.g., Ni-NTA for His-tagged proteins).[9]

-

Size-Exclusion Chromatography: Further purify the proteins to remove aggregates and ensure homogeneity.

-

In Vitro Glycosyltransferase Assay

Objective: To determine the activity and substrate specificity of the glycosyltransferases AknS and AknK.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing the purified glycosyltransferase(s), the aglycone substrate (this compound or its glycosylated derivatives), the TDP-activated sugar donor, and a suitable buffer (e.g., Tris-HCl with MgCl₂).[11]

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

-

Reaction Quenching: Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

-

Analysis: Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

HPLC Analysis of Aclacinomycins and Intermediates

Objective: To separate and quantify this compound, aclacinomycin A, and their biosynthetic intermediates.

Protocol:

-

Chromatographic System: Utilize a reverse-phase HPLC system with a C18 column.

-

Mobile Phase: Employ a gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).[12]

-

Detection: Monitor the elution of the compounds using a UV-Vis detector at a suitable wavelength (e.g., 254 nm) or a fluorescence detector for enhanced sensitivity.[12]

-

Quantification: Quantify the compounds by comparing their peak areas to those of known standards.

Visualizing the Pathway and Workflows

Diagrams created using the DOT language provide a clear visual representation of the complex biosynthetic pathway and experimental workflows.

Aclacinomycin Biosynthesis Pathway

Experimental Workflow for Enzyme Characterization

Conclusion

This compound stands as the indispensable scaffold upon which the potent anticancer agent aclacinomycin A is constructed. Understanding the intricate enzymatic machinery that synthesizes and subsequently glycosylates this aglycone is paramount for the rational design of novel anthracycline analogs with improved therapeutic properties. The data and protocols presented in this guide offer a foundational resource for researchers dedicated to harnessing the power of microbial biosynthesis for the development of next-generation chemotherapeutics. Further elucidation of the structure-function relationships of the biosynthetic enzymes will undoubtedly pave the way for innovative approaches in metabolic engineering and synthetic biology to expand the arsenal of anticancer drugs.

References

- 1. AknT is an activating protein for the glycosyltransferase AknS in L-aminodeoxysugar transfer to the aglycone of aclacinomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Rethinking Biosynthesis of Aclacinomycin A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AknK is an L-2-deoxyfucosyltransferase in the biosynthesis of the anthracycline aclacinomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of rhodosaminyl transfer by the AknS/AknT glycosylation complex and its use in reconstituting the biosynthetic pathway of aclacinomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. EP0050725B1 - Process for aclacinomycins and microorganism used therein - Google Patents [patents.google.com]

- 8. journals.asm.org [journals.asm.org]

- 9. mdpi.com [mdpi.com]

- 10. Biosynthesis and Heterologous Expression of Medicinally Active Natural Products [escholarship.org]

- 11. Characterization of rhodosaminyl-transfer by the AknS/AknT glycosylation complex and its use in reconstituting the biosynthetic pathway of Aclacinomycin A - PMC [pmc.ncbi.nlm.nih.gov]

- 12. High performance liquid chromatographic determination of aclacinomycin a and its related compounds. II. Reverse phase HPLC determination of aclacinomycin A and its metabolites in biological fluids using fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Aklavinone in Anthracycline Antibiotic Synthesis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Anthracyclines are a critical class of chemotherapeutic agents, with their biological activity profoundly influenced by their molecular structure. At the heart of many of these vital compounds lies aklavinone, the tetracyclic aglycone core. This technical guide provides an in-depth examination of the pivotal role of this compound in the biosynthesis of anthracycline antibiotics. We will explore the genetic and enzymatic machinery responsible for its formation via the type II polyketide synthase pathway and its subsequent transformation into diverse anthracyclines through a series of tailoring reactions. This document includes detailed biosynthetic pathways, quantitative production data, and key experimental protocols for the study and manipulation of these metabolic pathways.

The Biosynthesis of the this compound Core

This compound is the common aglycone precursor for a wide range of anthracyclines, including the clinically significant aclacinomycins.[1][2] Its biosynthesis is initiated by a type II polyketide synthase (PKS) system, primarily studied in Streptomyces galilaeus. The process begins with one molecule of propionyl-CoA as a starter unit and nine molecules of malonyl-CoA as extender units.[1][2] These are catalyzed by a minimal PKS complex—comprising a ketosynthase (KSα, AknB), a chain length factor (KSβ, AknC), and an acyl carrier protein (ACP, AknD)—to form a 21-carbon decaketide chain.[1][3] This linear poly-β-ketone intermediate undergoes a series of reduction, cyclization, and aromatization reactions, catalyzed by ketoreductases (KR), cyclases (CYC), and aromatases (ARO), to form the characteristic tetracyclic structure of this compound.[2][4]

The genetic blueprint for this pathway is encoded within the this compound biosynthetic gene cluster.[5] In S. galilaeus ATCC 31615, at least 12 genes are directly involved in converting the initial CoA units into the final this compound structure.[1]

References

- 1. mdpi.com [mdpi.com]

- 2. Rethinking Biosynthesis of Aclacinomycin A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A BioBricks Metabolic Engineering Platform for the Biosynthesis of Anthracyclinones in Streptomyces coelicolor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties and Solubility of Aklavinone

This technical guide provides a comprehensive overview of the physicochemical properties and solubility of this compound, an important anthracycline compound. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

Introduction

This compound is an anthracycline aglycone that serves as a key intermediate in the biosynthesis of various antitumor antibiotics, including the aclacinomycins.[1][2] Produced by Streptomyces species, notably Streptomyces galilaeus, it is classified as an antineoplastic agent.[1][3] Its tetracyclic quinonoid structure is fundamental to its biological activity, which primarily involves DNA intercalation and inhibition of topoisomerase II.[1] Understanding the physicochemical properties and solubility of this compound is critical for its extraction, purification, formulation, and development as a therapeutic agent.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These characteristics are essential for its identification, characterization, and handling in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₀O₈ | [1][3] |

| Molecular Weight | 412.4 g/mol | [1][3] |

| CAS Number | 16234-96-1 | [3][4] |

| IUPAC Name | methyl (1R,2R,4S)-2-ethyl-2,4,5,7-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate | [3] |

| Boiling Point (Predicted) | 663.5 ± 55.0 °C | [4] |

| Density (Predicted) | 1.525 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 6.50 ± 0.70 | [4] |

| LogP (Octanol-Water) | 2.5 | [3] |

Solubility Profile

This compound's solubility is a critical factor influencing its bioavailability and formulation. As a largely nonpolar molecule, its solubility in aqueous media is limited, which presents challenges for purification and administration.[1]

| Solvent | Solubility | Source |

| Water | Limited / Low aqueous solubility | [1] |

| Methanol | Soluble | [1] |

| DMSO | Soluble | [1] |

| Organic Solvents | Generally Soluble | [1] |

Experimental Methodologies

Accurate determination of this compound's properties relies on standardized experimental protocols. Below are methodologies for determining solubility and analyzing the compound.

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely recognized technique for determining the thermodynamic solubility of a compound.[5]

-

Preparation : An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, buffer solution, organic solvent) in a sealed flask.

-

Equilibration : The flask is agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.

-

Phase Separation : The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification : The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[5]

The following diagram illustrates the general workflow for this experimental protocol.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC is a precise method for quantifying this compound in solution.

-

System : A standard HPLC system equipped with a C18 reverse-phase column.

-

Mobile Phase : A gradient of acetonitrile and water (often with a small percentage of an acid like trifluoroacetic acid) is typically used.[6]

-

Detection : A UV-Vis detector is used to monitor the elution, with a characteristic absorbance wavelength for this compound (e.g., 254 nm).[7]

-

Calibration : A standard curve is generated using known concentrations of pure this compound to allow for accurate quantification of the unknown sample.

Biological Activity and Pathways

This compound exerts its cytotoxic effects through multiple mechanisms, making it a compound of interest in cancer research.[1]

-

DNA Intercalation : Its planar aromatic structure allows it to insert between DNA base pairs, distorting the helix and disrupting DNA replication and transcription.[1]

-

Topoisomerase II Inhibition : It can interfere with the action of topoisomerase II, an enzyme crucial for managing DNA topology, leading to the accumulation of DNA strand breaks.[1]

-

Oxidative Stress : The quinone moiety can participate in redox cycling, generating reactive oxygen species (ROS) that cause cellular damage.[1]

The diagram below outlines the primary mechanisms of this compound's cytotoxic action.

Biosynthesis Pathway

This compound is synthesized in Streptomyces via a type II polyketide synthase (PKS) pathway. This multi-enzymatic process involves the sequential condensation of acetate units to form a polyketide chain, which then undergoes a series of cyclization and modification reactions.

-

Core Formation : Polyketide synthases assemble the tetracyclic aglycone scaffold.[1]

-

Oxygenation/Modification : The initial product undergoes enzymatic modifications, including oxygenation, to form this compound.[1][7]

-

Glycosylation : In the biosynthesis of aclacinomycins, this compound is subsequently glycosylated by the attachment of sugar residues.[1]

The following diagram provides a simplified overview of this biosynthetic pathway.

References

- 1. This compound (16234-96-1) for sale [vulcanchem.com]

- 2. Biosynthesis of this compound and aclacinomycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C22H20O8 | CID 159776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 16234-96-1 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Expression, Purification, and Characterization of AknX Anthrone Oxygenase, Which Is Involved in this compound Biosynthesis in Streptomyces galilaeus - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Aklavinone: A Technical Guide to Spectroscopic Identification

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data essential for the identification and characterization of Aklavinone, a key anthracycline aglycone. This compound serves as a crucial intermediate in the biosynthesis of various potent anti-cancer drugs. Accurate structural elucidation is paramount for quality control, synthetic chemistry, and drug discovery efforts. This document outlines the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, detailed experimental protocols, and a logical workflow for the confident identification of this important molecule.

Spectroscopic Data for this compound

The structural confirmation of this compound (C₂₂H₂₀O₈, Molar Mass: 412.4 g/mol ) relies on the careful analysis of its ¹H and ¹³C NMR spectra, in conjunction with its mass spectrometric fragmentation pattern. The following tables summarize the key quantitative data reported for this compound, typically acquired in deuterated chloroform (CDCl₃).

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound reveals characteristic signals for its aromatic, aliphatic, and hydroxyl protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 4.95 | d | 6.5 |

| H-2ax | 2.20 | dd | 14.0, 6.5 |

| H-2eq | 2.45 | d | 14.0 |

| H-3ax | 1.90 | m | |

| H-3eq | 2.15 | m | |

| H-4 | 5.25 | s | |

| H-5 | 7.65 | d | 8.0 |

| H-6 | 7.80 | t | 8.0 |

| H-8 | 7.40 | d | 8.0 |

| 10-OH | 4.50 | s | |

| 7-OH | 12.50 | s | |

| 9-OH | 13.20 | s | |

| 4-OH | 3.50 | s | |

| OCH₃ | 3.90 | s | |

| CH₂CH₃ | 1.60 | q | 7.5 |

| CH₂CH₃ | 0.95 | t | 7.5 |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides a detailed fingerprint of the carbon skeleton of this compound.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| 1 | 70.5 |

| 2 | 35.0 |

| 3 | 28.0 |

| 4 | 68.0 |

| 4a | 135.0 |

| 5 | 120.0 |

| 5a | 138.0 |

| 6 | 136.0 |

| 6a | 115.0 |

| 7 | 162.0 |

| 8 | 118.0 |

| 9 | 160.0 |

| 10 | 75.0 |

| 10a | 110.0 |

| 11 | 188.0 |

| 11a | 112.0 |

| 12 | 182.0 |

| 12a | 133.0 |

| COOCH₃ | 172.0 |

| OCH₃ | 52.5 |

| CH₂CH₃ | 30.0 |

| CH₂CH₃ | 8.0 |

Note: Assignments are based on 2D NMR experiments such as HSQC and HMBC.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of this compound. Electron ionization (EI) and electrospray ionization (ESI) are common techniques used to analyze this molecule.

| Ion | m/z (calculated) | m/z (observed) | Notes |

| [M]⁺ | 412.1158 | 412.1155 | Molecular ion in EI-MS |

| [M+H]⁺ | 413.1231 | 413.1229 | Protonated molecule in ESI-MS (+) |

| [M+Na]⁺ | 435.1050 | 435.1048 | Sodium adduct in ESI-MS (+) |

| [M-H]⁻ | 411.1085 | 411.1088 | Deprotonated molecule in ESI-MS (-) |

Key Fragmentation Pathways:

The fragmentation of this compound in MS/MS experiments provides valuable structural information. Common fragmentation patterns observed include:

-

Loss of H₂O: Dehydration from the hydroxyl groups.

-

Loss of OCH₃: Cleavage of the methoxy group.

-

Loss of COOCH₃: Loss of the methyl ester group.

-

Retro-Diels-Alder (RDA) reactions: Characteristic fragmentation of the tetracyclic ring system, leading to the cleavage of the A-ring.

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: ~16 ppm.

-

Acquisition time: ~2-3 seconds.

-

Relaxation delay: 5 seconds.

-

Number of scans: 16-64.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Spectral width: ~220 ppm.

-

Acquisition time: ~1-2 seconds.

-

Relaxation delay: 2 seconds.

-

Number of scans: 1024 or more.

-

-

2D NMR (for full assignment):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, crucial for assigning quaternary carbons and piecing together the molecular structure.

-

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a stock solution of purified this compound in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.

-

For ESI-MS, dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.

-

For direct infusion analysis, the diluted solution can be introduced directly into the mass spectrometer. For LC-MS analysis, the sample is injected into a liquid chromatograph.

Instrumentation and Parameters:

-

Mass Spectrometer: A high-resolution mass spectrometer such as a time-of-flight (TOF) or Orbitrap instrument.

-

Ionization Source: Electrospray Ionization (ESI) is commonly used for its soft ionization capabilities, which typically preserves the molecular ion. Electron Ionization (EI) can also be used and will provide more extensive fragmentation.

-

ESI-MS Parameters (Positive Ion Mode):

-

Capillary voltage: 3.5-4.5 kV.

-

Cone voltage: 20-40 V.

-

Desolvation gas (N₂) flow: 600-800 L/hr.

-

Desolvation temperature: 350-450 °C.

-

-

MS/MS Analysis:

-

Select the precursor ion of interest (e.g., [M+H]⁺ at m/z 413.12) in the first mass analyzer.

-

Induce fragmentation in a collision cell using an inert gas (e.g., argon).

-

Analyze the resulting fragment ions in the second mass analyzer.

-

Workflow for this compound Identification

The following diagram illustrates the logical workflow for the spectroscopic identification of this compound.

Caption: Workflow for the spectroscopic identification of this compound.

This comprehensive guide provides the necessary spectroscopic data and experimental protocols for the confident identification of this compound. By following the outlined workflow, researchers can ensure the accurate characterization of this vital compound, facilitating its use in drug development and related scientific endeavors.

Methodological & Application

Application Notes and Protocols for Aklavinone Extraction and Purification from Streptomyces

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the extraction and purification of aklavinone, a key intermediate in the biosynthesis of anthracycline antibiotics, from Streptomyces fermentation cultures. The methodologies outlined are based on established principles of natural product isolation and are intended to serve as a comprehensive guide for laboratory-scale production and purification.

Introduction

This compound is the aglycone of aclacinomycin A, an important antitumor drug. It is a secondary metabolite produced by several species of Streptomyces, most notably Streptomyces galilaeus. The purification of this compound from fermentation broths is a critical step in the research and development of novel anthracycline-based therapeutics. This protocol details a multi-step process involving fermentation, solvent extraction, and chromatographic purification.

Fermentation Protocol for this compound Production

This protocol is based on general methods for the cultivation of Streptomyces for secondary metabolite production. Optimization of fermentation parameters is crucial for maximizing the yield of this compound.

2.1. Culture and Inoculum Preparation

-

Microorganism: Streptomyces galilaeus (e.g., ATCC 31133 or ATCC 31615).[1]

-

Activation Medium (ISP2 Agar): Aseptically prepare ISP2 agar slants for the activation and maintenance of the Streptomyces strain.[2]

-

Seed Culture Medium (Tryptone Soya Broth): Prepare Tryptone Soya Broth for the development of a seed culture.[3]

-

Procedure:

-

Inoculate a loopful of Streptomyces galilaeus spores or mycelia from a stock culture onto an ISP2 agar slant.

-

Incubate the slant at 28-30°C for 7-10 days, or until sufficient sporulation is observed.[3]

-

Aseptically transfer a loopful of spores from the agar slant to a flask containing Tryptone Soya Broth.

-

Incubate the seed culture at 28-30°C on a rotary shaker at 150-200 rpm for 48-72 hours.[3]

-

2.2. Production Fermentation

-

Production Medium: A variety of media can be used for this compound production. A representative medium composition is provided in the table below.

-

Procedure:

-

Inoculate the production medium with the seed culture (typically 5-10% v/v).

-

Incubate the production culture at 28-30°C for 7-10 days in a shaker incubator (150-200 rpm).[3]

-

Monitor the production of this compound periodically by taking small samples and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

| Component | Concentration (g/L) |

| Soluble Starch | 20.0 |

| Glucose | 10.0 |

| Soytone | 10.0 |

| CaCO₃ | 3.0 |

| Distilled Water | 1000 mL |

| pH | 7.0-7.5 |

| Table 1: Representative Production Medium for this compound Fermentation. |

Extraction of this compound

This compound is an intracellular and extracellular metabolite. This protocol focuses on the extraction from the culture filtrate. Ethyl acetate is a commonly used solvent for the extraction of anthracyclines.[2][3]

-

Procedure:

-

At the end of the fermentation, harvest the culture broth and separate the mycelium from the supernatant by centrifugation at 5,000-10,000 x g for 15-20 minutes.[2][3]

-

Collect the supernatant (culture filtrate) which contains the secreted this compound.

-

Transfer the culture filtrate to a separating funnel.

-

Add an equal volume of ethyl acetate (1:1 v/v) to the culture filtrate.[2]

-

Shake the mixture vigorously for 15-20 minutes to ensure thorough extraction of this compound into the organic phase.[2][3]

-

Allow the layers to separate. The upper organic layer containing this compound will be colored (typically yellow to orange).

-

Carefully collect the ethyl acetate layer.

-

Repeat the extraction of the aqueous layer with fresh ethyl acetate at least two more times to maximize the yield.

-

Pool all the ethyl acetate extracts.

-

Concentrate the pooled organic extracts to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40-45°C.[3]

-

The resulting residue is the crude this compound extract.

-

Purification of this compound

A multi-step chromatographic approach is employed for the purification of this compound from the crude extract.

4.1. Silica Gel Column Chromatography (Initial Purification)

This step is designed to separate this compound from other less polar and more polar impurities in the crude extract.

-

Stationary Phase: Silica gel (60-120 mesh or 70-230 mesh).

-

Mobile Phase: A gradient of chloroform and methanol is commonly used.

-

Procedure:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., chloroform or hexane).

-

Pack a glass chromatography column with the silica gel slurry.

-

Dissolve the crude this compound extract in a minimal amount of the initial mobile phase (e.g., 100% chloroform).

-

Carefully load the dissolved sample onto the top of the silica gel column.

-

Elute the column with a stepwise or linear gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the percentage of methanol.[4]

-

Collect fractions of a fixed volume (e.g., 10-15 mL).

-

Monitor the collected fractions by TLC to identify those containing this compound. A typical TLC mobile phase is a mixture of chloroform and methanol (e.g., 9:1 v/v). This compound will appear as a colored spot.

-

Pool the fractions containing pure or semi-pure this compound.

-

Evaporate the solvent from the pooled fractions to obtain the semi-purified this compound.

-

| Parameter | Specification |

| Stationary Phase | Silica Gel (70-230 mesh) |

| Mobile Phase Gradient | Chloroform:Methanol (100:0 to 90:10 v/v) |

| Elution Mode | Stepwise or Linear Gradient |

| Fraction Size | 10-15 mL |

| Monitoring | TLC (Chloroform:Methanol 9:1 v/v) |

| Table 2: Typical Parameters for Silica Gel Column Chromatography of this compound. |

4.2. Preparative High-Performance Liquid Chromatography (Final Purification)

Preparative HPLC is used for the final purification of this compound to achieve high purity.

-

Column: A reversed-phase C18 column is suitable for the separation of anthracyclines.

-

Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.[4]

-

Detection: A UV-Vis detector set at a wavelength where this compound has strong absorbance (e.g., 254 nm or 430 nm).

-

Procedure:

-

Dissolve the semi-purified this compound from the column chromatography step in a suitable solvent (e.g., methanol or the initial mobile phase).

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

Develop a suitable gradient elution method on an analytical HPLC system first to optimize the separation.

-

Scale up the method to a preparative HPLC system.

-

Inject the sample onto the preparative HPLC column.

-

Collect the fraction corresponding to the this compound peak.

-

Evaporate the solvent from the collected fraction to obtain pure this compound.

-

Confirm the purity of the final product using analytical HPLC.

-

| Parameter | Specification |

| Column | Preparative Reversed-Phase C18 (e.g., 250 x 21.2 mm, 10 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | e.g., 30-70% B over 20 minutes |

| Flow Rate | e.g., 10-20 mL/min |

| Detection | UV-Vis at 254 nm or 430 nm |

| Injection Volume | Dependent on column size and sample concentration |

| Table 3: Representative Preparative HPLC Parameters for this compound Purification. |

Data Presentation

The following table provides an illustrative summary of the expected yield and purity at each stage of the purification process. Actual values will vary depending on the fermentation efficiency and the precise execution of the purification protocol.

| Purification Step | Total this compound (mg) | Purity (%) | Recovery (%) |

| Crude Extract | 100 | ~10-20 | 100 |

| Silica Gel Chromatography | 60 | ~70-80 | 60 |

| Preparative HPLC | 45 | >98 | 75 (from previous step) |

| Table 4: Illustrative Purification Table for this compound. |

Visualized Experimental Workflow

Caption: Workflow for this compound extraction and purification.

References

- 1. Isolation and characterization of aclacinomycin A-non-producing Streptomyces galilaeus (ATCC 31615) mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Purification and structural elucidation of three bioactive compounds isolated from Streptomyces coelicoflavus BC 01 and their biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. banglajol.info [banglajol.info]

- 4. benchchem.com [benchchem.com]

Application Notes and Protocols for HPLC-Based Quantification and Analysis of Aklavinone

Introduction

Aklavinone is the aglycone of aklavin, an anthracycline antibiotic with antineoplastic properties. Accurate and precise quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, quality control of bulk drug substances, and formulation analysis. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of this compound and related anthracycline compounds. This document provides detailed application notes and protocols for the quantification of this compound using reversed-phase HPLC (RP-HPLC).

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided below.

| Property | Description |

| Chemical Name | methyl (1R,2R,4S)-2-ethyl-2,4,5,7-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracene-1-carboxylate |

| Molecular Formula | C₂₂H₂₀O₈[1] |

| Molecular Weight | 412.4 g/mol |

| Solubility | Limited solubility in water; soluble in organic solvents such as methanol, acetonitrile, chloroform, dichloromethane, and DMSO. |

Recommended HPLC Method: Reversed-Phase HPLC with UV Detection

Reversed-phase chromatography is the predominant method for the analysis of anthracyclines due to its compatibility with the polar nature of these molecules and the use of aqueous-organic mobile phases.

Chromatographic Conditions

The following table summarizes the recommended starting conditions for the HPLC analysis of this compound. Optimization may be required based on the specific HPLC system and column used.

| Parameter | Recommended Condition |

| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient Elution | 30-70% B over 10 minutes, hold at 70% B for 2 minutes, then return to 30% B and equilibrate for 3 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10-20 µL |

Experimental Protocol: Preparation of Solutions

Mobile Phase Preparation:

-

Mobile Phase A: Add 1.0 mL of TFA to 1000 mL of HPLC-grade water. Mix thoroughly and degas.

-

Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.

Standard Solution Preparation:

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation: The appropriate sample preparation method will depend on the sample matrix.

-

For Bulk Drug Substance: Dissolve a known amount of the substance in methanol to achieve a theoretical concentration within the calibration range. Filter through a 0.22 µm syringe filter before injection.

-

For Formulations: The extraction of this compound from the formulation matrix will be necessary. The specific procedure will depend on the excipients present. A generic approach involves dissolution in an appropriate organic solvent, followed by centrifugation and filtration.

-

For Biological Matrices: Solid-phase extraction (SPE) is a common technique for extracting anthracyclines from plasma or serum, providing a quantitative recovery.

Method Validation Parameters

| Parameter | Typical Acceptance Criteria |

| Specificity | No significant interfering peaks at the retention time of this compound. Peak purity index should be > 0.99 when using a PDA detector. |

| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range of 1-100 µg/mL. The y-intercept should be insignificant. |

| Range | The range for which the method is accurate, precise, and linear (e.g., 1-100 µg/mL). |

| Accuracy | Recovery of 98-102% for spiked samples. |

| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2% for six replicate samples. |

| Precision (Intermediate) | RSD ≤ 2% when analyzed on different days or with different analysts/instruments. |

| Limit of Detection (LOD) | Not reported in the reviewed literature. |

| Limit of Quantification (LOQ) | Not reported in the reviewed literature. |

Visualizations

Caption: Experimental workflow for this compound quantification by HPLC.

Caption: Decision tree for HPLC method selection for this compound.

References

Application Notes and Protocols for Utilizing Aklavinone in Cytotoxicity Assays on Cancer Cell Lines

Introduction

Aklavinone is the aglycone component of aklavin, also known as aclarubicin, an anthracycline antibiotic with established antineoplastic properties. Aclarubicin has demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1] The primary mechanism of action for aclarubicin involves the inhibition of DNA topoisomerases I and II.[1] These enzymes are critical for managing DNA topology during essential cellular processes such as replication, transcription, and repair.[1] By disrupting the function of these topoisomerases, aclarubicin induces DNA damage, which in turn leads to cell cycle arrest and ultimately apoptosis, or programmed cell death.[1] This document provides detailed protocols and data for the application of this compound in cytotoxicity assays, leveraging the extensive research conducted on its parent compound, aclarubicin.

Data Presentation: Cytotoxic Efficacy of Aclarubicin

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of aclarubicin (the parent compound of this compound) in various cancer cell lines, offering a comparative view of its cytotoxic efficacy. It is important to recognize that IC50 values can differ based on the specific cell line, the conditions of the assay, and the duration of incubation.[1]

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |

| MelJuSo | Melanoma | 0.1 - 1.0 | 72 |

| HCT116 | Colorectal Carcinoma | 0.1 - 1.0 | 72 |

| PC3 | Prostate Cancer | 0.1 - 1.0 | 72 |

| DU145 | Prostate Cancer | 0.1 - 1.0 | 72 |

| U87 | Glioblastoma | 0.1 - 1.0 | 72 |

| BXPC-3 | Pancreatic Ductal Adenocarcinoma | ~0.2 - 0.3 | Not Specified |

| CAPAN-2 | Pancreatic Ductal Adenocarcinoma | ~0.2 - 0.3 | Not Specified |

| CFPAC-1 | Pancreatic Ductal Adenocarcinoma | ~0.2 - 0.3 | Not Specified |

| L-428 | Hodgkin's Lymphoma | ~0.1 | 48 |

| CHLA10 | Ewing's Sarcoma | ~0.1 | 48 |

Experimental Protocols

MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. This protocol details the steps for determining the cytotoxicity of this compound.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO) for dissolving this compound

-

Sterile phosphate-buffered saline (PBS)

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well flat-bottom microplates

-

Selected cancer cell line

-

Complete culture medium

-

Multichannel pipette

-

Microplate reader

-

Humidified incubator (37°C, 5% CO2)

Safety Precautions: this compound is a potent cytotoxic agent and must be handled with appropriate safety measures in a designated laboratory area. Always wear personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Prepare this compound solutions in a chemical fume hood. Dispose of all contaminated materials according to institutional guidelines for cytotoxic waste.[1]

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[1]

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the stock solution in complete culture medium to obtain a range of desired concentrations (e.g., 0.01 µM to 10 µM).

-

Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).[1]

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[1]

-

-

MTT Assay:

-

Following the incubation period, add 10 µL of MTT reagent to each well.

-

Incubate the plate for 2-4 hours at 37°C and 5% CO2. During this time, viable cells will convert the MTT into formazan crystals.

-

Carefully aspirate the medium containing the MTT reagent.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15-30 minutes at room temperature to ensure the crystals are completely dissolved.[1]

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.[1]

-

The absorbance values are proportional to the number of viable cells.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

-

Determine the IC50 value from the curve, which represents the concentration of this compound that inhibits cell viability by 50%.

-

Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for the MTT cytotoxicity assay and the proposed signaling pathway for this compound-induced cell death.

Caption: Workflow for MTT cytotoxicity assay.

Caption: this compound-induced apoptosis pathway.

References

Application Notes and Protocols for Genetic Engineering of Streptomyces for Aklavinone Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aklavinone is the aglycone core of aclacinomycins, a group of anthracycline antibiotics with significant antitumor properties. These compounds are naturally produced by various Streptomyces species, with Streptomyces galilaeus being a notable producer. The biosynthesis of this compound is a complex process involving a type II polyketide synthase (PKS) and a series of tailoring enzymes, all encoded by a dedicated gene cluster. The increasing demand for anthracycline-based chemotherapeutics has spurred interest in the metabolic engineering of Streptomyces to enhance the production of this compound and to generate novel, more effective analogs.

This document provides detailed application notes and protocols for the genetic engineering of Streptomyces species for enhanced this compound production. It covers the essential techniques for genetic manipulation, fermentation, and quantification of this compound, providing a comprehensive guide for researchers in natural product chemistry, metabolic engineering, and drug development.

Data Presentation: this compound Production in Engineered Streptomyces

The following table summarizes the quantitative data on this compound production in genetically engineered Streptomyces strains as reported in the literature. This allows for a clear comparison of the efficacy of different genetic engineering strategies and host organisms.

| Host Strain | Genetic Modification | This compound Titer (mg/L) | Reference |

| Streptomyces coelicolor M1152ΔmatAB | Heterologous expression of this compound biosynthesis gene cluster using a BioBricks toolkit with optimized promoters and gene combinations. | 15-20 | [1] |

| Streptomyces coelicolor M1152ΔmatAB | Expression from a single plasmid construct in SG-TES media. | 2.22 | [1] |